molecular formula C7H8BrNS B1375048 5-Bromo-4-methyl-2-(methylthio)pyridine CAS No. 247135-44-0

5-Bromo-4-methyl-2-(methylthio)pyridine

Cat. No.: B1375048
CAS No.: 247135-44-0
M. Wt: 218.12 g/mol
InChI Key: XFNACZYKCKSTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-4-methyl-2-(methylthio)pyridine” is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It can also be used as a pharmaceutical raw material and intermediate .


Chemical Reactions Analysis

“this compound” can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . It may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols . This substance can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .

Scientific Research Applications

Synthesis of Novel Derivatives

5-Bromo-4-methyl-2-(methylthio)pyridine serves as a starting material or intermediate in the synthesis of various novel pyridine-based derivatives. For instance, it has been used in palladium-catalyzed Suzuki cross-coupling reactions to produce novel compounds with potential applications in materials science and biology. These derivatives have been explored for their potential as chiral dopants for liquid crystals and evaluated for various biological activities, such as anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017).

Molecular Structure and Spectroscopic Analysis

The compound has also been a subject of spectroscopic and molecular structure analyses. Studies involving density functional theory (DFT) have been conducted to understand its electronic structure, reactivity, and interaction with other molecules. For example, spectroscopic characterization of similar bromo-substituted pyridine derivatives has provided insights into their molecular structure, which is crucial for designing molecules with specific properties and functions (H. Vural & M. Kara, 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

5-bromo-4-methyl-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNACZYKCKSTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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